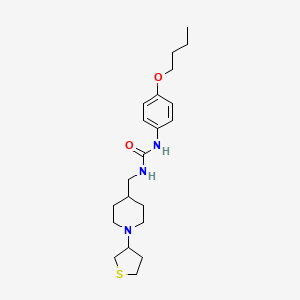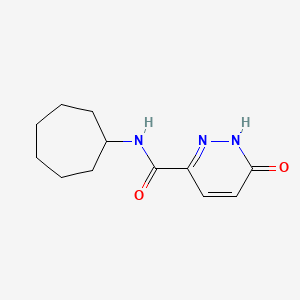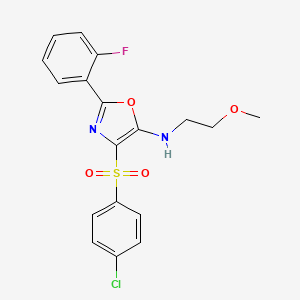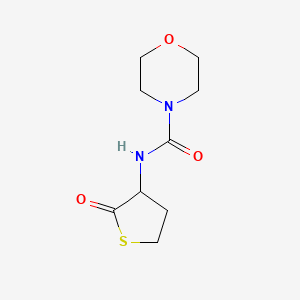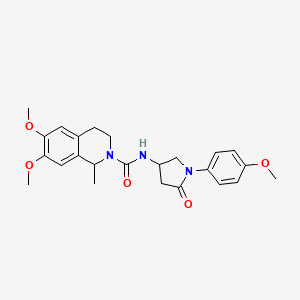
6,7-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline but the nitrogen atom is in a different position. The compound also contains methoxy groups and a pyrrolidinyl group, which may influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an isoquinoline group, which is a type of nitrogen-containing heterocycle. It also contains methoxy groups (-OCH3) and a pyrrolidinyl group (a five-membered ring containing nitrogen) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrogen in the isoquinoline group, as well as the methoxy and pyrrolidinyl groups. The electron-donating methoxy groups could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic isoquinoline group could contribute to its stability, while the methoxy groups could influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Synthesis of Heterocyclic Compounds
Researchers have synthesized novel heterocyclic compounds, including benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone. These compounds exhibit significant analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Ligands for Apamin-sensitive Ca2+-activated K+ Channels
Methoxylated tetrahydroisoquinolinium derivatives, including the 6,7-dimethoxy analogues, have been evaluated for their affinity for apamin-sensitive binding sites, showing that certain structural modifications can enhance affinity for these sites. This research could be relevant for neurological applications (Graulich et al., 2006).
Bioisosteric Replacements for Analgesic Properties
A study on bioisosteric replacements in a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides showed that replacing the phenyl ring with isosteric heterocycles could increase analgesic activity, particularly with 3-pyridine derivatives. This illustrates the compound's potential as a scaffold for developing new analgesics (Украинец et al., 2016).
Catalytic Syntheses of Heterocyclic Derivatives
The compound has been involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. This research demonstrates the versatility of the compound in synthesizing complex heterocyclic structures, which could have various pharmacological applications (Abdallah et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-15-20-13-22(32-4)21(31-3)11-16(20)9-10-26(15)24(29)25-17-12-23(28)27(14-17)18-5-7-19(30-2)8-6-18/h5-8,11,13,15,17H,9-10,12,14H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFOAOJKRIQCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2684916.png)
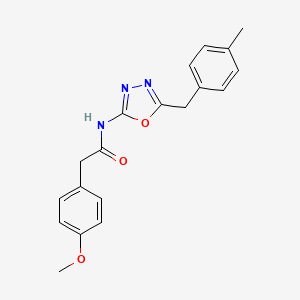
![Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2684918.png)
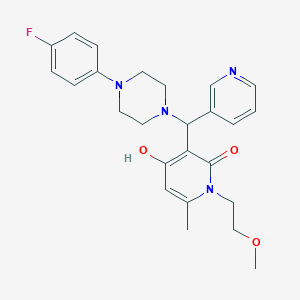
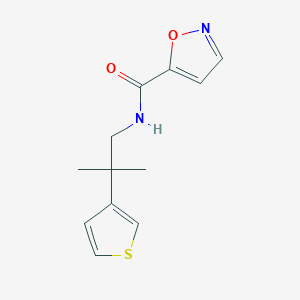
![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)
![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)

